Emetine hydrochloride

Catalog No.
S621433
CAS No.
14198-59-5
M.F
C29H41ClN2O4
M. Wt
517.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emetine hydrochloride

CAS Number

14198-59-5

Product Name

Emetine hydrochloride

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride

Molecular Formula

C29H41ClN2O4

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1

InChI Key

HUEYSSLYFJVUIS-MRFSYGAJSA-N

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl

Synonyms

Dihydrochloride, Emetine, Emetine, Emetine Dihydrochloride, Emetine Hydrochloride, Hydrochloride, Emetine, Ipecine, Methylcephaeline

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl

Anti-Cancer Properties:

Emetine exhibits promising anti-cancer activity against various types, including:

  • Breast Cancer: Studies suggest emetine inhibits the viability, migration, and invasion of breast cancer cells while inducing apoptosis (programmed cell death) []. This effect seems to be mediated through the inhibition of the Wnt/β-catenin signaling pathway, crucial for cancer cell growth and survival [].
  • Non-Small Cell Lung Cancer (NSCLC): Emetine demonstrates inhibitory effects on the growth of NSCLC cells by targeting specific signaling pathways like mitogen-activated protein kinases (MAPKs) and Wnt/β-catenin []. Additionally, it has shown potential in synergistically enhancing the efficacy of cisplatin, a standard NSCLC treatment, even against cisplatin-resistant cells [].
  • Gastric Cancer: Research indicates emetine possesses potent anti-gastric cancer activity by regulating multiple signaling pathways. It has been shown to inhibit cell viability and stemness, while also inducing apoptosis in gastric cancer cells [].

These findings suggest emetine might hold promise as a future anti-cancer agent, but further research is needed to determine its effectiveness and safety in clinical settings [, , ].

Antiviral Potential:

Studies have explored the potential antiviral properties of emetine, particularly against:

  • SARS-CoV-2 (COVID-19 Virus): Emetine exhibits potent antiviral activity against SARS-CoV-2 in vitro, potentially by inhibiting the interaction of viral messenger RNA with a crucial protein (eIF4E) required for viral replication []. Additionally, emetine might offer benefits in managing the inflammatory response associated with severe COVID-19 cases []. However, its clinical application is limited due to the risk of cardiac complications at effective doses [].

Emetine hydrochloride is an alkaloid derived from the ipecac root, primarily recognized for its emetic properties, which induce vomiting. Its chemical formula is C29H42Cl2N2O4C_{29}H_{42}Cl_{2}N_{2}O_{4}, and it exists as a dihydrochloride salt. The compound has a melting point of approximately 74 °C and is known for its role in treating amoebic infections, particularly those caused by Entamoeba histolytica . Emetine hydrochloride is classified as a highly toxic substance, with a probable lethal dose ranging from 5 to 50 mg/kg for humans .

Emetine hydrochloride's antiamoebic activity is believed to target protein synthesis within the parasite. It disrupts ribosome function, hindering the parasite's ability to produce essential proteins for survival []. However, the exact mechanism by which it interacts with the ribosome remains under investigation.

Physical and Chemical Properties

  • Melting point: 204-207°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water and ethanol, slightly soluble in chloroform []
  • Appearance: White to slightly yellow crystalline powder []
. Notably, when reacted with phosphorus oxychloride, it cyclizes to form an isoquinoline derivative. This reaction can be followed by hydrogenation to further modify the pyridine ring . Additionally, it can be identified through specific tests that yield characteristic reactions, such as a bright green color when treated with ammonium molybdate/sulfuric acid .

Emetine hydrochloride exhibits significant biological activity. It acts primarily as an antiprotozoal agent, inhibiting protein synthesis in various cellular systems. This inhibition occurs through binding to the 40S ribosomal subunit in eukaryotic cells, making it useful in laboratory studies on protein degradation . Furthermore, low doses of emetine have been shown to inhibit cytomegalovirus replication and block the dissemination of rabies virus within nerve cells .

The synthesis of emetine hydrochloride involves multiple steps starting from the biosynthetic pathways of dopamine and secologanin. The initial reaction forms N-deacetylisoipecoside and N-deacetylipecoside, which then undergo a series of methylation and glycosidase reactions to yield proemetine. Subsequent reactions lead to the formation of cephaeline and finally emetine .

Emetine hydrochloride has several applications:

  • Antiprotozoal Treatment: It is primarily used to treat amoebic dysentery when other treatments fail.
  • Induction of Vomiting: Historically used as an emetic agent.
  • Research Tool: Employed in laboratories to study protein synthesis and degradation mechanisms .
  • Potential Antiviral Agent: Investigated for its ability to inhibit viral replication .

Emetine hydrochloride exhibits significant interactions with other compounds. For instance:

  • With Fusidic Acid: There is an increased risk of myopathy when these two are combined .
  • Cross-resistance: Mutants resistant to emetine show cross-resistance to several other compounds like cryptopleurine and tylocrebrine, indicating shared structural determinants responsible for their biological activities .

Emetine hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
DehydroemetineEmetine AlkaloidAntiprotozoalLess toxic than emetine; used similarly
CephaelineEmetine AlkaloidAntiprotozoalStructural congener; less potent
TylocrebrineEmetine AlkaloidInhibits protein synthesisShares resistance profile with emetine
CryptopleurineEmetine AlkaloidAntitumor activityDistinct mechanism compared to emetine

Emetine hydrochloride's unique structure, characterized by both isoquinoline and benzoquinolizidine nuclei, sets it apart from these similar compounds while maintaining a commonality in biological function .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

516.2754855 g/mol

Monoisotopic Mass

516.2754855 g/mol

Heavy Atom Count

36

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.62%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04)

MeSH Pharmacological Classification

Amebicides

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

316-42-7
14198-59-5

Wikipedia

Emetine hydrochloride

Dates

Modify: 2023-08-15
Hanzlikova et al., 2018. The Importance of Poly(ADP-Ribose) Polymerase as a Sensor of Unligated Okazaki Fragments during DNA Replication. Molecular Cell 71(2):319-331.
Aladjem et al., 1997. Mapping Replication Fork Direction by Leading Strand Analysis. Methods 13(3):281-292.
Burhans et al., 1991. Emetine allows identification of origins of mammalian DNA replication by imbalanced DNA synthesis, not through conservative nucleosome segregation. The EMBO Journal 10(13):4351-60.

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